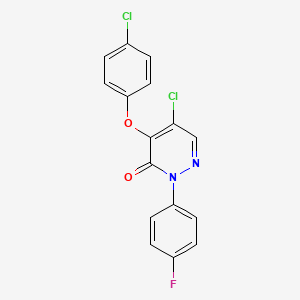
5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone (CPCFPP) is a synthetic compound consisting of two aromatic rings and a pyridazinone core. It is a yellow crystalline solid that is insoluble in water and has a molecular weight of 340.48 g/mol. CPCFPP is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been studied extensively for its potential applications in various fields such as medical, agricultural, and environmental sciences.
Applications De Recherche Scientifique
Anticancer and Antiangiogenic Properties
Research has shown that derivatives of 5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone exhibit significant biological activities, including anticancer and antiangiogenic effects. Kamble et al. (2015) synthesized new derivatives that showed inhibitory activity on various human cancer cell lines and potent antiangiogenic activity against proangiogenic cytokines involved in tumor progression (Kamble et al., 2015). This suggests a potential application in cancer therapy by targeting both cancer cell viability and the angiogenic processes essential for tumor growth.
Antioxidant Activity
In addition to their anticancer properties, some derivatives of 5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone have been identified as potent antioxidants. Mehvish and Kumar (2022) synthesized a series of derivatives and demonstrated their antioxidant activity through in-vitro assays, showing the potential of these compounds in combating oxidative stress (Mehvish & Kumar, 2022).
Photophysical Properties
The photophysical properties of 5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone derivatives have been explored, revealing insights into their solvatochromic behavior and the effect of solvent polarity on their absorption and emission spectra. Desai et al. (2017) focused on a novel derivative, analyzing its ground and excited state dipole moments and demonstrating its potential for various applications in the field of photophysics (Desai et al., 2017).
Synthesis Methods
The development of novel synthesis methods for fluoropyridazinones highlights the chemical versatility and potential industrial applications of these compounds. Pei and Yang (2010) presented a method for obtaining 4-chloro-5-fluoro-2-aryl-3(2H)-pyridazinones, showcasing the utility of these compounds in various chemical syntheses and potential pharmaceutical applications (Pei & Yang, 2010).
Biochemical Studies
Studies on pyridazinone derivatives extend into biochemical investigations, including their role in inhibiting carotenoid synthesis and their impact on plant physiology. Research by Bartels and Watson (1978) on herbicide action revealed that certain pyridazinone derivatives can inhibit carotenoid synthesis in plants, pointing towards their application in agricultural science and weed management (Bartels & Watson, 1978).
Propriétés
IUPAC Name |
5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2FN2O2/c17-10-1-7-13(8-2-10)23-15-14(18)9-20-21(16(15)22)12-5-3-11(19)4-6-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDCWRJVPHYYLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=C(C=N2)Cl)OC3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

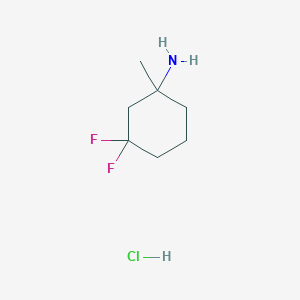
![(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-2-yl)methanone](/img/structure/B2591184.png)

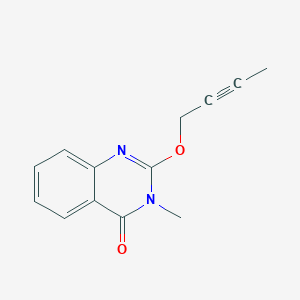
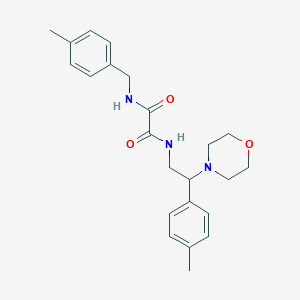
![1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2591196.png)
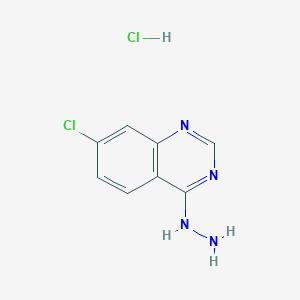
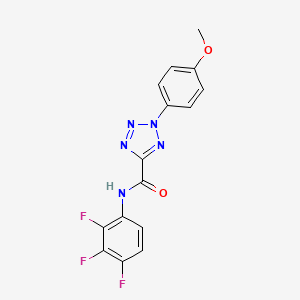




![3-(4-methoxybenzyl)-1-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2591205.png)
![3-(4-ethoxyphenyl)-6,8-difluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2591206.png)